molecular formula C9H13N3O4 B13855087 2'-Deoxycytidine-2'-13C

2'-Deoxycytidine-2'-13C

Cat. No.: B13855087
M. Wt: 228.21 g/mol
InChI Key: CKTSBUTUHBMZGZ-SARLRRDISA-N
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Description

2’-Deoxycytidine-2’-13C is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 2’-deoxycytidine, a nucleoside component of DNA, where the carbon at the 2’ position of the deoxyribose sugar is replaced with the carbon-13 isotope. This labeling allows for detailed studies of metabolic pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidine-2’-13C typically involves the incorporation of carbon-13 into the deoxyribose sugar, followed by the attachment of the cytosine base. The process can be complex and requires precise control of reaction conditions to ensure the correct placement of the isotope.

Industrial Production Methods

Industrial production of 2’-Deoxycytidine-2’-13C involves large-scale synthesis using advanced techniques such as isotope exchange reactions and enzymatic synthesis. These methods ensure high purity and yield, making the compound suitable for various research applications.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidine-2’-13C undergoes several types of chemical reactions, including:

    Oxidation: Conversion to 2’-deoxyuridine.

    Reduction: Formation of dihydro derivatives.

    Substitution: Replacement of functional groups on the cytosine base.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include 2’-deoxyuridine, dihydro derivatives, and substituted cytosine compounds. These products are often used in further research to study DNA synthesis and repair mechanisms.

Scientific Research Applications

2’-Deoxycytidine-2’-13C has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways of nucleoside metabolism.

    Biology: Helps in studying DNA synthesis, repair, and replication processes.

    Medicine: Utilized in the development of antiviral and anticancer therapies by understanding the incorporation and effects of nucleoside analogs.

    Industry: Employed in the production of labeled compounds for pharmaceutical research and development.

Mechanism of Action

The mechanism of action of 2’-Deoxycytidine-2’-13C involves its incorporation into DNA during replication. The carbon-13 label allows researchers to track its incorporation and study the effects on DNA synthesis and repair. Molecular targets include DNA polymerases and other enzymes involved in nucleoside metabolism.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxycytidine: The unlabeled parent compound.

    2’-Deoxyuridine: A similar nucleoside with a different base.

    5-Aza-2’-deoxycytidine: A nucleoside analog used in cancer therapy.

Uniqueness

2’-Deoxycytidine-2’-13C is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research compared to its unlabeled and other labeled counterparts.

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

228.21 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i3+1

InChI Key

CKTSBUTUHBMZGZ-SARLRRDISA-N

Isomeric SMILES

[13CH2]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Origin of Product

United States

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